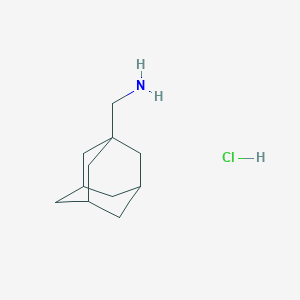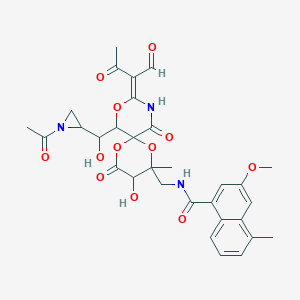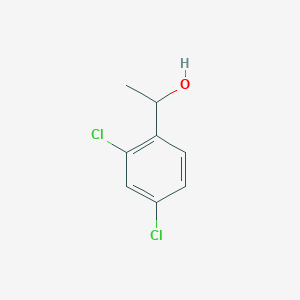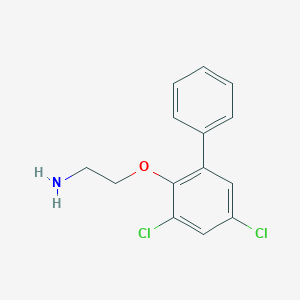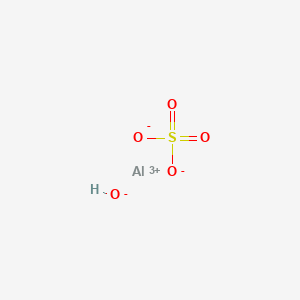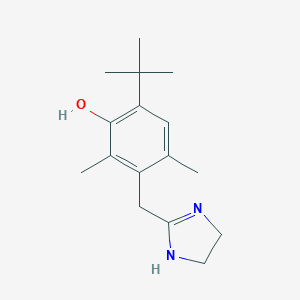
(Morpholin-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Morpholin-4-yl)methyl acetate is a chemical compound with the molecular formula C8H15NO3. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (Morpholin-4-yl)methyl acetate is not well understood. However, it is believed that it works by inhibiting certain enzymes that are involved in different biochemical processes.
Effets Biochimiques Et Physiologiques
(Morpholin-4-yl)methyl acetate has been found to have several biochemical and physiological effects. It has been found to have anticancer properties. It has also been found to have antifungal and antiviral properties. (Morpholin-4-yl)methyl acetate has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Morpholin-4-yl)methyl acetate in lab experiments is that it is readily available and can be easily synthesized. It is also relatively stable and has a long shelf life. However, one of the limitations of using (Morpholin-4-yl)methyl acetate in lab experiments is that it can be toxic if not handled properly. It can also be expensive to purchase.
Orientations Futures
There are several future directions for the use of (Morpholin-4-yl)methyl acetate in scientific research. One of the future directions is the development of new pharmaceuticals and agrochemicals using (Morpholin-4-yl)methyl acetate as a building block. Another future direction is the study of the mechanism of action of (Morpholin-4-yl)methyl acetate to better understand its biochemical and physiological effects. Additionally, the use of (Morpholin-4-yl)methyl acetate as a solvent in different chemical reactions can also be explored further.
Méthodes De Synthèse
There are different methods of synthesizing (Morpholin-4-yl)methyl acetate. One of the most common methods involves the reaction of morpholine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces (Morpholin-4-yl)methyl acetate and acetic acid as a byproduct. Another method involves the reaction of morpholine with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
(Morpholin-4-yl)methyl acetate is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds. It is also used as a building block in the synthesis of different pharmaceuticals and agrochemicals. (Morpholin-4-yl)methyl acetate is also used as a solvent in different chemical reactions.
Propriétés
Numéro CAS |
1523-04-2 |
|---|---|
Nom du produit |
(Morpholin-4-yl)methyl acetate |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
morpholin-4-ylmethyl acetate |
InChI |
InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3 |
Clé InChI |
QWMXDVGJULYARE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN1CCOCC1 |
SMILES canonique |
CC(=O)OCN1CCOCC1 |
Autres numéros CAS |
1523-04-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



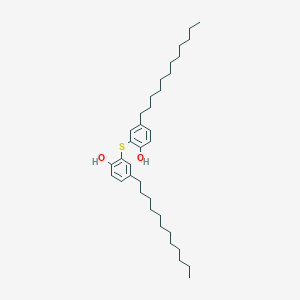
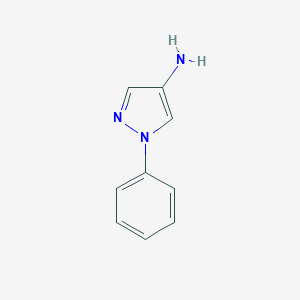
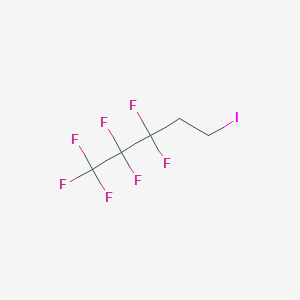
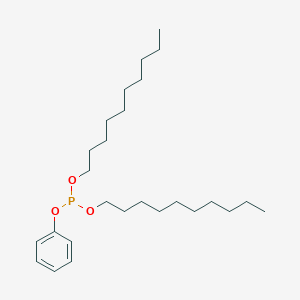
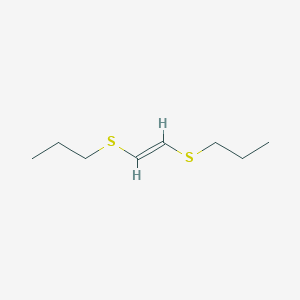
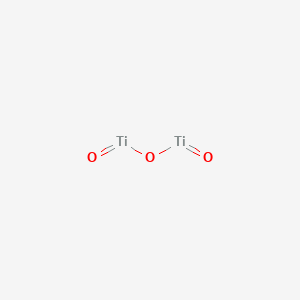
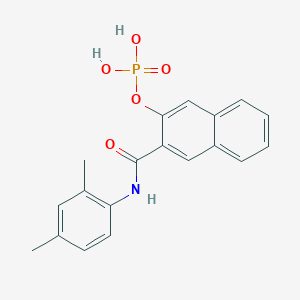
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
